N-Fmoc-2-chlorobenzyl-glycine N-Fmoc-2-chlorobenzyl-glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627859
InChI: InChI=1S/C24H20ClNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)
SMILES: C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol

N-Fmoc-2-chlorobenzyl-glycine

CAS No.:

Cat. No.: VC13627859

Molecular Formula: C24H20ClNO4

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-2-chlorobenzyl-glycine -

Specification

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
IUPAC Name 2-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C24H20ClNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)
Standard InChI Key SSBWYSYJTDIBOG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Canonical SMILES C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Fmoc-2-chlorobenzyl-glycine features a glycine backbone modified at the nitrogen atom by two substituents:

  • A 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amino group during peptide synthesis.

  • A 2-chlorobenzyl group, introducing aromaticity and halogen-mediated reactivity .

The IUPAC name, N-(2-chlorobenzyl)-N-(fluorenylmethoxycarbonyl)-glycine, reflects this bifunctional modification. The Fmoc group’s orthogonal stability under acidic conditions allows sequential deprotection in SPPS, while the chlorobenzyl moiety enhances peptide lipophilicity and stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H20ClNO4\text{C}_{24}\text{H}_{20}\text{ClNO}_4
Molecular Weight421.9 g/mol
CAS Number2137785-50-1
Protection GroupFmoc (base-labile)
SolubilityDMSO, DMF, dichloromethane

Synthesis Methodologies

Conventional Fmoc Protection Strategies

The synthesis typically begins with glycine, which undergoes sequential alkylation and Fmoc protection:

  • Alkylation: Glycine reacts with 2-chlorobenzyl bromide in the presence of a base (e.g., sodium hydride) to form N-2-chlorobenzyl-glycine.

  • Fmoc Protection: The secondary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane with a tertiary amine base (e.g., N,N-diisopropylethylamine) .

Challenges in Synthesis

A critical side reaction involves dipeptide formation, where unprotected amino groups undergo unintended coupling, yielding contaminants like Fmoc-glycylglycine . This necessitates rigorous purification via recrystallization or chromatography.

Innovative Approaches from Patent Literature

A 2014 patent (CN104211619A) describes a cost-effective route for analogous Fmoc-amino esters :

  • Quadrol-Mediated Alkylation: Reacting quadrol (tetraethylenepentamine) with chloroacetic acid yields N-(2-aminoethyl)glycine, which is methylated using thionyl chloride in methanol.

  • Fmoc-OSu Coupling: The intermediate reacts with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) to furnish the protected amino acid.
    This method reduces solvent use by 40% and achieves 47% yield with 97% purity, highlighting scalability improvements .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-2-chlorobenzyl-glycine is integral to SPPS workflows:

  • Stepwise Assembly: The Fmoc group is cleaved with 20% piperidine in DMF, exposing the α-amino group for subsequent coupling .

  • Side-Chain Engineering: The 2-chlorobenzyl group confers resistance to enzymatic degradation and enhances membrane permeability in therapeutic peptides.

Case Study: Anticancer Peptides

Researchers incorporated this derivative into tumor-targeting peptides, observing a 30% increase in serum half-life compared to unmodified analogs. The chloroaromatic group facilitated hydrophobic interactions with cancer cell membranes, improving uptake efficiency.

Bioconjugation and Drug Delivery

The chlorobenzyl moiety serves as a handle for click chemistry modifications. For instance, azide-alkyne cycloadditions enable attachment of polyethylene glycol (PEG) chains, enhancing drug solubility .

Research Advancements and Scalability

Large-Scale Production Techniques

A 2020 study demonstrated a scalable route using chiral Ni(II) complexes (PMC7356839) :

  • Asymmetric Alkylation: Glycine-derived Ni(II) complexes reacted with trifluoromethyl electrophiles, achieving 99% enantiomeric excess (ee).

  • Fmoc Protection: Post-alkylation, the Ni(II) template was disassembled with HCl, and the free amine was protected with Fmoc-OSu, yielding 94% pure product .
    This method’s ligand recyclability (<10% loss per cycle) reduced costs by 60%, making it viable for industrial-scale synthesis .

Challenges and Future Directions

Expanding Structural Diversity

Ongoing research focuses on substituting the chlorobenzyl group with heteroaromatic rings (e.g., pyridyl) to modulate peptide-receptor interactions .

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